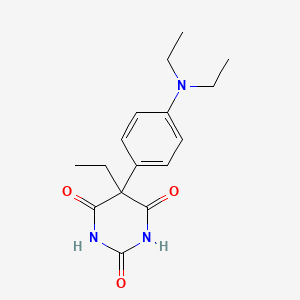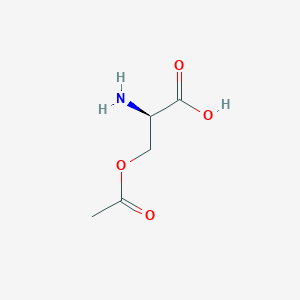![molecular formula C54H36N8 B13732331 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene: is an organic compound with the molecular formula C54H36N8 and a molecular weight of 796.92 g/mol . This compound is characterized by its four benzo[d]imidazole groups attached to a central ethene core. It is typically a white crystalline solid and is soluble in various organic solvents such as methanol and ethanol .
Méthodes De Préparation
The synthesis of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene generally involves organic chemical synthesis techniques. One common method includes the reaction of 4-(1H-benzo[d]imidazol-1-yl)benzaldehyde with a suitable reagent to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzo[d]imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzo[d]imidazole compounds.
Substitution: The benzo[d]imidazole groups can undergo substitution reactions with various electrophiles, forming substituted derivatives.
Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s benzo[d]imidazole groups are known for their biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases where benzo[d]imidazole derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene involves its interaction with molecular targets through its benzo[d]imidazole groups. These groups can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application, whether it is in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene can be compared with other similar compounds such as:
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: This compound has imidazole groups instead of benzo[d]imidazole, which may result in different chemical and biological properties.
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethene: The position of the benzo[d]imidazole group is different, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct properties useful in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C54H36N8 |
|---|---|
Poids moléculaire |
796.9 g/mol |
Nom IUPAC |
1-[4-[1,2,2-tris[4-(benzimidazol-1-yl)phenyl]ethenyl]phenyl]benzimidazole |
InChI |
InChI=1S/C54H36N8/c1-5-13-49-45(9-1)55-33-59(49)41-25-17-37(18-26-41)53(38-19-27-42(28-20-38)60-34-56-46-10-2-6-14-50(46)60)54(39-21-29-43(30-22-39)61-35-57-47-11-3-7-15-51(47)61)40-23-31-44(32-24-40)62-36-58-48-12-4-8-16-52(48)62/h1-36H |
Clé InChI |
QPAPAFZVDMZWNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N5C=NC6=CC=CC=C65)C7=CC=C(C=C7)N8C=NC9=CC=CC=C98)C1=CC=C(C=C1)N1C=NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)

![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)




![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)


![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
